molecular formula C14H20O2 B15209419 5-(tert-Butyl)-2,3-dihydro-2,2-dimethylbenzofuran-7-ol CAS No. 93841-38-4

5-(tert-Butyl)-2,3-dihydro-2,2-dimethylbenzofuran-7-ol

Cat. No.: B15209419
CAS No.: 93841-38-4
M. Wt: 220.31 g/mol
InChI Key: DNTDBYLWMUNDRX-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2,3-dihydro-2,2-dimethylbenzofuran-7-ol: is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-2,3-dihydro-2,2-dimethylbenzofuran-7-ol typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl halides in the presence of a strong base.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 5-(tert-Butyl)-2,3-dihydro-2,2-dimethylbenzofuran-7-ol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated benzofuran derivative.

    Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Saturated benzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under different chemical conditions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine:

  • Explored for its potential therapeutic applications due to its unique chemical structure.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2,3-dihydro-2,2-dimethylbenzofuran-7-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    tert-Butylhydroquinone: Shares the tert-butyl group and hydroxyl functionality but differs in the core structure.

    Butylated hydroxytoluene: Another antioxidant with a tert-butyl group, used in various applications.

Uniqueness:

  • The combination of the benzofuran ring with the tert-butyl and hydroxyl groups gives 5-(tert-Butyl)-2,3-dihydro-2,2-dimethylbenzofuran-7-ol unique chemical properties, making it distinct from other similar compounds.

Properties

CAS No.

93841-38-4

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

5-tert-butyl-2,2-dimethyl-3H-1-benzofuran-7-ol

InChI

InChI=1S/C14H20O2/c1-13(2,3)10-6-9-8-14(4,5)16-12(9)11(15)7-10/h6-7,15H,8H2,1-5H3

InChI Key

DNTDBYLWMUNDRX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2)C(C)(C)C)O)C

Origin of Product

United States

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